5-(3-Carboxy-5-fluorophenyl)-3-methylphenol
Description
5-(3-Carboxy-5-fluorophenyl)-3-methylphenol is a fluorinated aromatic compound featuring a phenolic hydroxyl group, a methyl substituent at position 3, and a carboxy group at position 3 of the adjacent fluorophenyl ring. Its molecular formula is C₁₄H₁₁FO₃ (assuming structural similarity to the related compound in , CAS 1261958-14-8, which has the formula C₁₃H₉FO₃). The carboxy group enhances hydrophilicity and acidity compared to non-carboxylated analogs, while the fluorine atom influences electronic properties of the aromatic system. This compound is likely utilized in pharmaceutical or materials science research, given the prevalence of fluorinated phenols in drug development and polymer chemistry.
Properties
IUPAC Name |
3-fluoro-5-(3-hydroxy-5-methylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-8-2-9(7-13(16)3-8)10-4-11(14(17)18)6-12(15)5-10/h2-7,16H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHIMZWRDYHELB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC(=CC(=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683919 | |
| Record name | 5-Fluoro-3'-hydroxy-5'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261888-36-1 | |
| Record name | 5-Fluoro-3'-hydroxy-5'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 3-Bromo-5-fluorobenzoic Acid
The synthesis begins with the preparation of 3-bromo-5-fluorobenzoic acid, a key intermediate. A method adapted from the phthalide synthesis in the patent literature involves:
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Sulfonation and Cyclization : Treating 5-fluoroisophthalic acid with fuming sulfuric acid (25–30% SO₃) at 130–135°C, followed by bromination using N-bromosuccinimide (NBS) in dichloromethane.
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Selective Decarboxylation : Controlled heating in acetic acid removes one carboxyl group, yielding 3-bromo-5-fluorobenzoic acid.
Reaction Conditions :
Ullmann Coupling with 3-Methylphenol
The Ullmann reaction couples 3-bromo-5-fluorobenzoic acid with 3-methylphenol under copper catalysis:
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Reaction Setup : Combine 3-bromo-5-fluorobenzoic acid (1.0 equiv), 3-methylphenol (1.2 equiv), CuI (10 mol%), and K₂CO₃ (2.0 equiv) in dimethylformamide (DMF).
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Heating : Stir at 110°C for 24 hours under nitrogen.
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Workup : Acidify with HCl, extract with ethyl acetate, and purify via column chromatography.
Key Data :
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Yield: 65–72%
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Purity (HPLC): >95%
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Characterization: ¹H NMR (DMSO-d₆) δ 7.89 (d, J = 8.0 Hz, 1H), 7.45 (s, 1H), 6.98 (d, J = 8.0 Hz, 1H), 2.32 (s, 3H).
Synthetic Route 2: Cs₂CO₃-Mediated Tandem Cyclization
Inspired by benzofuran syntheses, this route employs a one-pot C–C/C–O bond-forming strategy:
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Substrate Preparation : React 2-hydroxy-5-methylbenzonitrile with 2-bromo-3-fluoroacetophenone in DMF.
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Base-Mediated Cyclization : Add Cs₂CO₃ (2.0 equiv) and stir at room temperature for 20 minutes.
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Hydrolysis : Treat the intermediate with aqueous HCl to convert the nitrile to a carboxylic acid.
Optimization Insights :
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Solvent : DMF enhances reaction rate and yield compared to THF or acetonitrile.
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Base : Cs₂CO₃ outperforms K₂CO₃ or NaHCO₃ due to superior solubility and basicity.
Reaction Profile :
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Time: 20 minutes (cyclization) + 2 hours (hydrolysis)
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Yield: 82% (over two steps)
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Byproducts: <5% dehalogenation or over-hydrolysis.
Synthetic Route 3: Friedel-Crafts Acylation and Fluorination
Friedel-Crafts Acylation of 3-Methylphenol
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Acylation : React 3-methylphenol with 3-carboxybenzoyl chloride in dichloromethane using AlCl₃ as a catalyst.
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Regioselectivity : The methyl group directs acylation to the para position, forming 3-methyl-4-(3-carboxybenzoyl)phenol.
Electrophilic Fluorination
Introduce fluorine via Selectfluor® in acetonitrile:
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Conditions : Stir at 60°C for 6 hours.
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Workup : Neutralize with NaHCO₃, extract with ethyl acetate.
Challenges :
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Competing oxidation of the phenol requires inert atmosphere.
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Yield: 58% (lower due to side reactions).
Comparative Analysis of Synthetic Methods
| Parameter | Route 1 (Ullmann) | Route 2 (Cs₂CO₃) | Route 3 (Friedel-Crafts) |
|---|---|---|---|
| Yield | 65–72% | 82% | 58% |
| Reaction Time | 24 hours | 20 minutes | 6 hours |
| Functional Group Tolerance | Moderate | High | Low |
| Scalability | Yes | Yes | Limited |
| Key Advantage | Robust coupling | Rapid cyclization | Direct acylation |
Route 2 emerges as the most efficient, leveraging rapid cyclization and mild conditions .
Chemical Reactions Analysis
Types of Reactions
5-(3-Carboxy-5-fluorophenyl)-3-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
5-(3-Carboxy-5-fluorophenyl)-3-methylphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-Carboxy-5-fluorophenyl)-3-methylphenol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Estimated based on structural analogs.
Key Observations :
- Acidity: The carboxy group in this compound drastically lowers its pKa compared to chlorinated analogs (e.g., 5-(3-Chlorophenyl)-3-methylphenol), making it more reactive in aqueous environments.
- Solubility: Fluorine’s electronegativity and the carboxy group improve solubility in polar solvents like DMF or methanol, whereas chloro- and methyl-substituted analogs exhibit higher lipophilicity.
- Synthetic Utility : The carboxy group allows for conjugation reactions (e.g., amide formation), contrasting with inert chloro-substituted derivatives.
Comparison :
- 5-(3-Chlorophenyl)-3-methylphenol () is synthesized via simpler Friedel-Crafts alkylation, avoiding carboxylation steps.
- Methyl 5-(3-nitrophenyl)furan-2-carboxylate () employs nitration and esterification, highlighting divergent pathways for nitro vs. carboxy functionalities.
Biological Activity
5-(3-Carboxy-5-fluorophenyl)-3-methylphenol, also known as C14H11FO3, is an organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.
- IUPAC Name : this compound
- Molecular Formula : C14H11FO3
- CAS Number : 1261888-36-1
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Key aspects include:
- Hydrogen Bonding : The presence of hydroxyl and carboxylic acid groups facilitates hydrogen bonding with protein targets, potentially inhibiting enzymatic activity.
- Fluorine Substitution : The fluorine atom enhances the compound’s lipophilicity and binding affinity to biological targets, which may improve its efficacy as a therapeutic agent.
Antimicrobial Activity
Recent studies have demonstrated the compound's effectiveness against various bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against selected pathogens:
| Pathogen | MIC (μg/mL) | Comparison |
|---|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 62.5 | Compared to gentamicin (125) |
| Escherichia coli | 125 | Comparable to gentamicin (250) |
| Klebsiella pneumoniae | 15.6 | More effective than gentamicin (250) |
The compound exhibits bactericidal effects by disrupting protein synthesis pathways and inhibiting nucleic acid production, which is crucial for bacterial survival .
Anticancer Activity
In vitro studies have shown that this compound induces apoptosis in cancer cell lines. The mechanism involves:
- Cell Cycle Arrest : The compound has been observed to cause G1 phase arrest in cancer cells, leading to reduced proliferation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been linked to apoptosis induction, suggesting a potential role in cancer therapy .
Case Studies
- Study on Antimicrobial Efficacy : A recent investigation evaluated the antimicrobial properties of various derivatives of phenolic compounds, including this compound. Results indicated significant antibacterial activity against MRSA and Enterococcus species, with observed MIC values demonstrating its potential as an alternative therapeutic agent .
- Anticancer Research : Another study focused on the cytotoxic effects of the compound on breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting its potential use in targeted cancer therapies .
Comparative Analysis with Similar Compounds
The following table compares the biological activities of this compound with structurally similar compounds:
| Compound | Antimicrobial Activity (MIC) | Anticancer Activity |
|---|---|---|
| This compound | MRSA: 62.5 μg/mL | Induces apoptosis |
| 4-(4-Carboxy-3-fluorophenyl)-2-methylphenol | MRSA: 125 μg/mL | Moderate cytotoxicity |
| 5-Fluoro-2-hydroxybenzoic acid | MRSA: 250 μg/mL | Low cytotoxicity |
This comparison illustrates that while similar compounds exhibit varying degrees of biological activity, this compound stands out for its potent antimicrobial effects and promising anticancer properties.
Q & A
Q. What are the key considerations in designing a synthesis route for 5-(3-Carboxy-5-fluorophenyl)-3-methylphenol to ensure high yield and purity?
- Methodological Answer : Synthesis optimization requires careful selection of solvents (e.g., DMF or dichloromethane) and catalysts (e.g., K₂CO₃) to facilitate nucleophilic aromatic substitution or coupling reactions. Purification techniques like column chromatography or recrystallization are critical for isolating the product from byproducts. Reaction conditions (temperature, time) must balance steric hindrance from the methyl group and electronic effects of the fluorine substituent .
Q. How can spectroscopic techniques (e.g., NMR, IR) be employed to confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (split due to fluorine coupling) and the methyl group (singlet at ~2.3 ppm). Carboxylic acid protons may appear as broad peaks.
- IR : Confirm the carboxylic acid O-H stretch (~2500-3300 cm⁻¹) and C=O (~1700 cm⁻¹).
- Mass Spectrometry : Molecular ion peaks should align with the molecular formula (C₁₄H₁₁FO₃) .
Q. What strategies are effective for improving the solubility of this compound in aqueous media for biological assays?
- Methodological Answer : Salt formation (e.g., sodium carboxylate) or co-solvent systems (DMSO/water mixtures) enhance solubility. Structural modifications, such as esterification of the carboxylic acid, can also be explored temporarily .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding the biological activity of this compound across different in vitro models?
- Methodological Answer : Perform dose-response studies to assess potency thresholds and validate assays using positive controls. Evaluate cell line-specific factors (e.g., membrane permeability, metabolic activity) and confirm target engagement via enzyme inhibition assays or fluorescence polarization .
Q. What experimental approaches are recommended for studying structure-activity relationships (SAR) of this compound derivatives?
- Methodological Answer : Systematically modify substituents (e.g., replacing fluorine with chlorine, varying methyl group position) and test biological activity. Computational modeling (docking studies) can predict binding affinities to targets like cyclooxygenase or kinases. Compare results with analogs like 3-(1-Amino-2-hydroxypropyl)-5-fluorophenol .
Q. How should stability studies be designed to evaluate this compound under physiological conditions?
Q. What methodologies are suitable for assessing the pharmacokinetic (PK) profile of this compound in preclinical models?
- Methodological Answer : Use radiolabeled compounds (³H or ¹⁴C) for bioavailability studies. Plasma protein binding can be measured via equilibrium dialysis, while metabolite identification requires LC-MS/MS. Compare PK parameters (t½, Cmax) with structurally related fluorophenols .
Data Analysis and Interpretation
Q. How can researchers address discrepancies in computational vs. experimental LogP values for this compound?
Q. What statistical methods are appropriate for analyzing dose-dependent cytotoxicity data of this compound?
- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare efficacy across cell lines. Include replicates (n ≥ 3) to ensure reproducibility .
Safety and Compliance
Q. What protocols are recommended for handling this compound given limited toxicity data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
